Tasumatrol L
Overview
Description
Tasumatrol L, also known as compound 5, is a 21-carbon taxane ester that can be found in Taxus sumatrana . It is used for research purposes only .
Molecular Structure Analysis
Tasumatrol L has a molecular weight of 717.00 and its formula is C36H44O15 . The SMILES representation of its structure isO=C(C1=CC=CC=C1)OCC@@O)OC(C)=O)OC(C)=O)(C@HOC(C)=O)C@([H])C@@HCO)([H])[C@@]2(CO3)C)OC(C)=O
. Physical And Chemical Properties Analysis
Tasumatrol L is a powder with a molecular weight of 716.73 and a formula of C36H44O15 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Tasumatrol L, derived from Taxus wallichiana Zucc., shows significant analgesic and anti-inflammatory activities. These findings are based on studies using models like acetic acid-induced writhing and carrageenan-induced paw oedema. Notably, tasumatrol L demonstrated substantial efficacy in pain management and inflammation reduction, highlighting its potential as a lead compound for these conditions (Qayum et al., 2012).
Anticancer Potential
Investigations into the anticancer properties of tasumatrol L have shown promising results. It exhibited notable cytotoxic activity against various cancer cell lines, suggesting its potential in cancer treatment. The study also involved in-silico analysis, further supporting tasumatrol L's role as a candidate for novel cancer therapies (Qayum et al., 2019).
Chemical Characterization
Research has focused on the chemical characterization of tasumatrol L. Studies have detailed its structure and the unique aspects of its chemical composition, crucial for understanding its therapeutic potential and mechanisms of action (Shen et al., 2003).
Cytotoxic Effects
Further studies have explored the cytotoxic effects of tasumatrol L, especially in the context of human hepatoma and other cancer cell lines. These findings are instrumental in developing tasumatrol L as a potential therapeutic agent for various forms of cancer (Shen et al., 2008).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for Tasumatrol L suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .
Future Directions
properties
IUPAC Name |
[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,13S,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44O15/c1-17-24(42)13-25(48-18(2)38)35(16-46-32(44)22-11-9-8-10-12-22)26(17)28(49-19(3)39)27-23(14-37)29(43)34(7)36(45,33(27,6)15-47-34)31(51-21(5)41)30(35)50-20(4)40/h8-12,23-28,30-31,37,42,45H,1,13-16H2,2-7H3/t23-,24+,25+,26+,27+,28+,30+,31+,33+,34-,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXSJZPTCKIFHG-CXFIUYFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)C(C4C2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)[C@@H]([C@H]4[C@H]2OC(=O)C)CO)C)C)O)OC(=O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tasumatrol L |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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